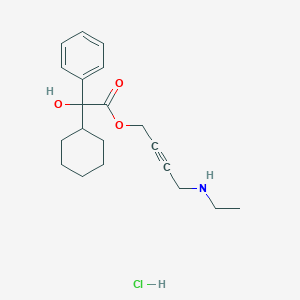

N-Desethyloxybutynin hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81039-77-2 | |

| Record name | N-Desethyloxybutynin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Desethyloxybutynin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyloxybutynin hydrochloride, the primary active metabolite of the anticholinergic agent oxybutynin (B1027), is a crucial compound for pharmacological and metabolic studies. This technical guide provides a comprehensive overview of the probable synthetic and purification strategies for N-Desethyloxybutynin hydrochloride. The synthesis is predicated on the well-established chemistry of its parent compound, oxybutynin, involving a key esterification reaction. Purification protocols are designed to yield a high-purity active pharmaceutical ingredient (API) suitable for research and development purposes. This document outlines detailed, albeit inferred, experimental protocols, data presentation in tabular format, and visualizations of the chemical workflows.

Introduction

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4), to form N-Desethyloxybutynin.[1] This metabolite is not only pharmacologically active but also contributes significantly to the therapeutic and side-effect profile of oxybutynin.[2] Therefore, the availability of pure N-Desethyloxybutynin hydrochloride is essential for in-depth pharmacological characterization, analytical method development, and as a reference standard in pharmacokinetic and drug metabolism studies.

This guide consolidates information from analogous chemical syntheses and purification principles to provide a robust framework for the laboratory-scale production of N-Desethyloxybutynin hydrochloride.

Synthetic Pathway

The synthesis of N-Desethyloxybutynin hydrochloride can be logically approached through a convergent synthesis strategy, mirroring the known synthesis of oxybutynin.[3] The core of this strategy involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a suitably functionalized amino alcohol, in this case, 4-(ethylamino)-2-butyn-1-ol. The final step is the formation of the hydrochloride salt to enhance stability and aqueous solubility.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of N-Desethyloxybutynin hydrochloride.

Experimental Protocols

The following protocols are inferred from established procedures for oxybutynin and related compounds. Researchers should consider these as a starting point and optimize the conditions as necessary.

Synthesis of 4-(Ethylamino)-2-butyn-1-ol

The synthesis of this key intermediate can be achieved via a Mannich-type reaction involving propargyl alcohol, formaldehyde, and ethylamine (B1201723).

Protocol:

-

To a cooled (0-5 °C) solution of ethylamine (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add paraformaldehyde (1.0 equivalent).

-

Stir the mixture for 30 minutes, then add propargyl alcohol (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(ethylamino)-2-butyn-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

Esterification to form N-Desethyloxybutynin (Free Base)

This step involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with the synthesized amino alcohol.

Protocol:

-

Dissolve 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 equivalent) and 4-(ethylamino)-2-butyn-1-ol (1.1 equivalents) in an azeotroping solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Desethyloxybutynin free base.

Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt.

Protocol:

-

Dissolve the crude N-Desethyloxybutynin free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring.

-

A precipitate of N-Desethyloxybutynin hydrochloride will form.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Purification

Purification of the crude N-Desethyloxybutynin hydrochloride is critical to obtain a product of high purity. Recrystallization is the most common and effective method.

Purification Workflow

Caption: General workflow for the purification of N-Desethyloxybutynin hydrochloride by recrystallization.

Recrystallization Protocol

The choice of solvent is crucial for effective recrystallization. Based on the purification of oxybutynin hydrochloride, suitable solvents could include water, ethyl acetate, or a mixture of solvents like ethanol/diethyl ether.

Protocol:

-

Place the crude N-Desethyloxybutynin hydrochloride in a flask.

-

Add a minimal amount of the chosen recrystallization solvent (or solvent mixture).

-

Heat the mixture with stirring until the solid completely dissolves.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to induce crystallization.

-

For maximum yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis and purification of N-Desethyloxybutynin hydrochloride. Actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Ethylamine, Paraformaldehyde, Propargyl alcohol | THF | 0 - RT | 12 - 18 | 60 - 75 |

| 2 | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-(Ethylamino)-2-butyn-1-ol | Toluene | Reflux | 8 - 12 | 70 - 85 |

| 3 | N-Desethyloxybutynin (Free Base), HCl | Diethyl Ether | 0 - 5 | 1 - 2 | 90 - 98 |

Table 2: Purification Data

| Purification Method | Solvent System | Purity before (%) | Purity after (%) | Recovery Yield (%) |

| Recrystallization | Water | 85 - 90 | > 99 | 75 - 85 |

| Recrystallization | Ethyl Acetate | 85 - 90 | > 99 | 70 - 80 |

| Recrystallization | Ethanol/Diethyl Ether | 85 - 90 | > 99 | 80 - 90 |

Table 3: Analytical Characterization

| Analytical Technique | Expected Result |

| Melting Point | Sharp melting point characteristic of a pure compound. |

| ¹H NMR | Peaks consistent with the structure of N-Desethyloxybutynin hydrochloride. |

| ¹³C NMR | Peaks consistent with the structure of N-Desethyloxybutynin hydrochloride. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the free base. |

| HPLC | Single major peak indicating high purity (>99%). |

Conclusion

This technical guide provides a detailed and logical framework for the synthesis and purification of N-Desethyloxybutynin hydrochloride. By adapting established protocols for the parent compound, oxybutynin, researchers can reliably produce this important metabolite in high purity. The provided experimental details, workflows, and data tables serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further optimization of the described methods may be necessary to achieve desired yields and purity levels for specific applications.

References

N-Desethyloxybutynin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyloxybutynin (DEO) hydrochloride is the principal active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder (OAB). While oxybutynin is the administered drug, DEO is present in systemic circulation at significantly higher concentrations and is a major contributor to both the therapeutic efficacy and the adverse effects associated with oxybutynin therapy. This technical guide provides a comprehensive overview of the mechanism of action of N-Desethyloxybutynin hydrochloride, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This document details the quantitative pharmacology of DEO, outlines key experimental protocols for its characterization, and presents its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: Muscarinic Receptor Antagonism

N-Desethyloxybutynin hydrochloride exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors on the detrusor muscle of the bladder, leading to contraction and urination. By blocking these receptors, DEO inhibits the binding of acetylcholine, resulting in relaxation of the bladder smooth muscle. This action increases bladder capacity and reduces the frequency and urgency of urination associated with OAB.

DEO is a non-selective muscarinic antagonist, demonstrating affinity for multiple subtypes of muscarinic receptors (M1-M5). Its therapeutic effects in OAB are primarily attributed to its antagonism of M3 receptors, which are the predominant subtype mediating detrusor muscle contraction. However, its interaction with other muscarinic receptor subtypes in various tissues, such as the salivary glands (predominantly M3) and the heart (predominantly M2), contributes to its side-effect profile, most notably dry mouth (xerostomia).

Quantitative Pharmacology

The affinity and potency of N-Desethyloxybutynin hydrochloride at muscarinic receptors have been quantified through various in vitro and ex vivo studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of N-Desethyloxybutynin

| Receptor Subtype | Tissue/Cell Line | Species | Radioligand | pKi | Reference |

| Muscarinic (non-selective) | Detrusor Muscle | Human | [3H]-QNB | 8.2 | |

| Muscarinic (non-selective) | Parotid Gland | Human | [3H]-QNB | 8.7 | |

| M1 | Cloned Human Receptor | - | [3H]-NMS | Potent | |

| M2 | Cloned Human Receptor | - | [3H]-NMS | Less Potent | |

| M3 | Cloned Human Receptor | - | [3H]-NMS | Potent | |

| M4 | Cloned Human Receptor | - | [3H]-NMS | Potent | |

| M5 | Cloned Human Receptor | - | [3H]-NMS | Less Potent |

Table 2: Functional Antagonist Potencies (pA2) of N-Desethyloxybutynin

| Preparation | Agonist | Species | pA2 | Reference |

| Detrusor Muscle | Carbachol | Human | 7.6 | |

| Bladder | Carbachol | Guinea Pig | 8.55 (RS-DEO), 9.04 (R-DEO), 7.31 (S-DEO) |

Key Experimental Protocols

The characterization of N-Desethyloxybutynin hydrochloride's mechanism of action relies on established pharmacological assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of N-Desethyloxybutynin hydrochloride for muscarinic receptors.

-

Objective: To quantify the affinity of N-Desethyloxybutynin hydrochloride for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes from tissues (e.g., human bladder, parotid gland) or cell lines (e.g., CHO cells) expressing specific human muscarinic receptor subtypes (M1-M5).

-

Radiolabeled muscarinic antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective antagonist.

-

N-Desethyloxybutynin hydrochloride (unlabeled competitor).

-

Assay Buffer (e.g., PBS pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate containing:

-

A fixed concentration of the radioligand ([3H]-NMS).

-

A range of concentrations of N-Desethyloxybutynin hydrochloride.

-

A high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

The prepared cell membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by fitting the data to a one-site competition model using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

Functional Assays in Isolated Tissues

These experiments assess the functional potency (pA2) of N-Desethyloxybutynin hydrochloride as a competitive antagonist in a physiologically relevant tissue, such as bladder smooth muscle.

-

Objective: To determine the functional antagonist potency of N-Desethyloxybutynin hydrochloride against agonist-induced contractions in isolated bladder tissue.

-

Materials:

-

Animal or human bladder tissue.

-

Krebs solution (physiological salt solution).

-

Muscarinic agonist (e.g., carbachol).

-

N-Desethyloxybutynin hydrochloride.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Tissue Preparation: Dissect the bladder and prepare longitudinal strips of the detrusor muscle.

-

Mounting: Mount the tissue strips in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a set period, with regular washes.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of N-Desethyloxybutynin hydrochloride for a predetermined time.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative agonist concentration-response curve in the presence of N-Desethyloxybutynin hydrochloride.

-

Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of N-Desethyloxybutynin hydrochloride. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

-

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: Signaling pathway of M3 muscarinic receptor activation and its inhibition by N-Desethyloxybutynin.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of N-Desethyloxybutynin via radioligand binding.

Experimental Workflow for Functional Assay (Schild Analysis)

Caption: Workflow for determining the functional antagonist potency (pA2) of N-Desethyloxybutynin.

Conclusion

N-Desethyloxybutynin hydrochloride is a potent, non-selective muscarinic receptor antagonist that plays a crucial role in the clinical effects of its parent compound, oxybutynin. Its primary mechanism of action involves the competitive blockade of M3 muscarinic receptors in the bladder detrusor muscle, leading to smooth muscle relaxation and symptomatic relief in patients with overactive bladder. The quantitative data from binding and functional assays confirm its high affinity and potency at these receptors. A thorough understanding of its pharmacology, as outlined in this guide, is essential for the continued development of effective and well-tolerated therapies for lower urinary tract disorders.

The Pharmacological Profile of N-Desethyloxybutynin Hydrochloride: A Technical Guide

Introduction

N-Desethyloxybutynin (DEO) hydrochloride is the primary and pharmacologically active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB).[1][2][3][4] Following oral administration, oxybutynin undergoes extensive first-pass metabolism, resulting in significantly higher plasma concentrations of N-desethyloxybutynin compared to the parent compound.[1][3] This metabolite is a key contributor to both the therapeutic efficacy and the adverse effect profile, particularly dry mouth, associated with oral oxybutynin therapy.[1][5] This document provides a comprehensive overview of the pharmacological profile of N-Desethyloxybutynin hydrochloride, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

N-Desethyloxybutynin hydrochloride exerts its pharmacological effects primarily through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors.[2][6][7] This action leads to the relaxation of smooth muscle, most notably the detrusor muscle of the bladder.[2][8]

Muscarinic Receptor Subtype Selectivity

N-Desethyloxybutynin, along with its parent compound oxybutynin, demonstrates a degree of selectivity for different muscarinic receptor subtypes. It potently displaces radioligand binding at M1, M3, and M4 receptors, with a lower potency observed at M2 and M5 subtypes.[3][9] The R-enantiomer of N-desethyloxybutynin has been shown to be more potent than its corresponding S-enantiomer.[9] The antagonism of M3 receptors is primarily responsible for the relaxation of the bladder detrusor muscle, while the blockade of M1 and M3 receptors in the salivary glands contributes to the common side effect of dry mouth.[1][3]

Pharmacodynamics

The pharmacodynamic effects of N-desethyloxybutynin are closely linked to its muscarinic receptor antagonism. Its activity at the detrusor muscle increases bladder capacity and reduces the frequency and urgency of urination.[2][10] However, its potent antimuscarinic action at other sites, such as the salivary glands, leads to undesirable side effects. Studies have indicated that N-desethyloxybutynin has a greater binding affinity for parotid gland tissue compared to oxybutynin, suggesting it is a primary contributor to xerostomia (dry mouth).[1][8][11]

Quantitative Pharmacodynamic Data

The binding affinity of N-Desethyloxybutynin for muscarinic acetylcholine receptors (mAChRs) has been quantified in various tissues.

| Tissue/Receptor Source | Ligand | Parameter | Value | Reference |

| Isolated Human Bladder | N-Desethyloxybutynin | pKi | 8.2 | [12] |

| Isolated Human Parotid Gland | N-Desethyloxybutynin | pKi | 8.7 | [12] |

Pharmacokinetics

The pharmacokinetic profile of N-desethyloxybutynin is characterized by its formation via extensive first-pass metabolism of oxybutynin, leading to high plasma concentrations and a longer half-life than the parent drug.

Absorption and Metabolism

Oxybutynin is rapidly absorbed after oral administration and is extensively metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, located in the liver and gut wall.[1][2][3][4][13] This metabolic process yields N-desethyloxybutynin.[1][2][4] Consequently, plasma concentrations of N-desethyloxybutynin can be 4 to 10 times higher than those of oxybutynin following oral dosing.[1][3]

Distribution

N-Desethyloxybutynin is widely distributed throughout the body. Both enantiomers of N-desethyloxybutynin are highly bound to plasma proteins (>97%), with alpha-1 acid glycoprotein (B1211001) being the major binding protein.[7]

Elimination

The elimination half-life of N-desethyloxybutynin is approximately 12-13 hours, which is considerably longer than the 2-3 hour half-life of oxybutynin.[14] Less than 0.1% of the administered dose of oxybutynin is excreted as the N-desethyloxybutynin metabolite in the urine.[2]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for N-Desethyloxybutynin in comparison to its parent compound, Oxybutynin, following oral administration.

| Parameter | N-Desethyloxybutynin | Oxybutynin | Reference |

| Half-life (t½) | ~12-13 hours | ~2-3 hours | [14] |

| Plasma Protein Binding | >97% | >99% | [7] |

| Metabolite to Parent Ratio (Plasma) | 4-10 : 1 | - | [1][3] |

| Primary Metabolizing Enzyme | - | CYP3A4 | [1][2][3][4][13] |

| Renal Excretion (% of dose) | < 0.1% | < 0.1% (unchanged) | [2] |

Signaling Pathways

N-Desethyloxybutynin functions as a competitive antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). In bladder smooth muscle, acetylcholine binding to M3 receptors activates the Gq/11 signaling cascade, leading to muscle contraction. N-Desethyloxybutynin blocks this binding, thereby inhibiting the downstream signaling and promoting muscle relaxation.

Experimental Protocols

Determination of Muscarinic Receptor Binding Affinity (Ki)

The binding affinity of N-Desethyloxybutynin hydrochloride for muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of N-Desethyloxybutynin at cloned human muscarinic M1-M5 receptors.

Materials:

-

Cell membranes from CHO or HEK 293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: N-Desethyloxybutynin hydrochloride.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and serial dilutions of N-Desethyloxybutynin hydrochloride.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of atropine.

-

Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Desethyloxybutynin concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of N-Desethyloxybutynin that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ics.org [ics.org]

- 6. droracle.ai [droracle.ai]

- 7. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

N-Desethyloxybutynin Hydrochloride: An In-Depth Technical Guide on the Active Metabolite of Oxybutynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a cornerstone in the management of overactive bladder, undergoes extensive first-pass metabolism to its principal active metabolite, N-desethyloxybutynin. This metabolite is not merely a byproduct but a significant contributor to both the therapeutic efficacy and the adverse anticholinergic effects associated with oxybutynin therapy. This technical guide provides a comprehensive overview of N-desethyloxybutynin hydrochloride, detailing its pharmacology, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxybutynin is an anticholinergic agent widely prescribed for the symptomatic treatment of overactive bladder (OAB), including urinary frequency, urgency, and urge incontinence.[1][2][3] It exerts its effects through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][4] However, upon oral administration, oxybutynin is rapidly and extensively metabolized in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7][8][9] This first-pass metabolism results in low bioavailability of the parent drug (approximately 6%) and the formation of a pharmacologically active metabolite, N-desethyloxybutynin (DEO).[1][5] Plasma concentrations of N-desethyloxybutynin can be 4 to 10 times higher than those of oxybutynin itself.[5][10] This active metabolite significantly contributes to the clinical profile of oxybutynin, including its therapeutic effects and, notably, its characteristic anticholinergic side effects, such as dry mouth.[3][5][11][12]

Pharmacology and Mechanism of Action

N-desethyloxybutynin is a potent antimuscarinic agent, exhibiting a pharmacological profile similar to its parent compound, oxybutynin.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a notable affinity for M1 and M3 subtypes.[6][13] The therapeutic effect in OAB is primarily mediated by the blockade of M3 receptors on the detrusor muscle, leading to muscle relaxation and increased bladder capacity.[4][5]

Muscarinic Receptor Binding Affinity

N-desethyloxybutynin demonstrates high affinity for muscarinic receptors in both the human detrusor muscle and parotid gland, which is a key factor in its therapeutic and side-effect profiles.[14][15] In vitro studies have shown that N-desethyloxybutynin and oxybutynin have comparable antimuscarinic effects on the human detrusor muscle.[14] Interestingly, some studies suggest that N-desethyloxybutynin has a higher affinity for the muscarinic receptors in the parotid gland compared to the bladder, which may explain its significant contribution to the incidence of dry mouth.[5][10][11] The R-enantiomers of both oxybutynin and N-desethyloxybutynin are generally more potent than their S-enantiomer counterparts.[13]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and subsequent muscle contraction. N-desethyloxybutynin, as a competitive antagonist, blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor, thereby promoting muscle relaxation.

Metabolism and Pharmacokinetics

The pharmacokinetic profile of N-desethyloxybutynin is intrinsically linked to the administration route of the parent drug, oxybutynin.

Metabolic Pathway

Oxybutynin is metabolized to N-desethyloxybutynin via an N-deethylation reaction. This process is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, which is abundant in the liver and the gut wall.[6][7][8][9] Studies have also indicated a potential role for CYP3A5 in this metabolic conversion.[16] The extensive first-pass metabolism following oral administration of oxybutynin leads to substantially higher plasma concentrations of N-desethyloxybutynin compared to the parent compound.[5][17]

Pharmacokinetic Parameters

The formulation of oxybutynin significantly impacts the pharmacokinetic profiles of both the parent drug and its active metabolite. Transdermal and extended-release oral formulations are designed to bypass or reduce the first-pass effect, resulting in a lower ratio of N-desethyloxybutynin to oxybutynin in the plasma.[5][6][18] This alteration in the pharmacokinetic profile is associated with a lower incidence of anticholinergic side effects, particularly dry mouth.[10][12][18][19]

Table 1: Comparative Pharmacokinetic Parameters of Oxybutynin and N-Desethyloxybutynin

| Parameter | Oxybutynin | N-Desethyloxybutynin | Formulation | Reference |

| Bioavailability (Oral) | ~6% | - | Immediate-Release | [1][8] |

| Plasma Concentration Ratio (DEO:OXY) | - | 4-10 | Immediate-Release | [5] |

| Plasma Concentration Ratio (DEO:OXY) | - | ~1.2 | Transdermal | [18] |

| Plasma Concentration Ratio (DEO:OXY) | - | ~4.1 | Extended-Release | [18] |

| Cmax (Oral 10mg) | Lower | 15-19 times higher than OXY | Immediate-Release | [17] |

| AUC (Oral 10mg) | Lower | ~13 times higher than OXY | Immediate-Release | [17] |

| Plasma Half-life | 2-3 hours | - | Immediate-Release | [1] |

Table 2: Receptor Binding and Functional Activity Data

| Parameter | Oxybutynin | N-Desethyloxybutynin | Tissue/Receptor | Reference |

| pA2 (Carbachol inhibition) | 7.8 | 7.6 | Human Detrusor | [14] |

| pKi (Muscarinic Receptors) | 8.2 | 8.2 | Human Detrusor | [14][15] |

| pKi (Muscarinic Receptors) | 8.5 | 8.7 | Human Parotid Gland | [14][15] |

| Inhibition of Nerve Stimulation | 87% (at 10 µM) | 91% (at 10 µM) | Human Detrusor | [14] |

| CYP3A4 Metabolism (Km) | - | 16.5 +/- 5.2 µM (for formation) | Human Liver Microsomes | [7] |

| CYP3A4 Metabolism (Vmax) | - | 76.8 +/- 3.7 mmol/mg/h (for formation) | Human Liver Microsomes | [7] |

Experimental Protocols

The characterization and quantification of N-desethyloxybutynin hydrochloride rely on a variety of sophisticated analytical and pharmacological techniques.

Quantification in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific LC-MS/MS method is the standard for the simultaneous quantification of oxybutynin and N-desethyloxybutynin in plasma and other biological fluids.[9][20][21]

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like tert-methyl butyl ether or n-hexane.[9][21] Deuterated internal standards for both oxybutynin (e.g., Oxybutynin-d11) and N-desethyloxybutynin (e.g., N-Desethyloxybutynin-d5) are added to the samples prior to extraction to ensure accurate quantification.[9]

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column using an isocratic mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate.[9][21]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For N-desethyloxybutynin, a common transition is m/z 330.3 → 96.1.[9]

In Vitro Metabolism Studies

Method: Human Liver Microsomes Assay

This assay is used to investigate the kinetics of N-desethyloxybutynin formation and to identify the CYP450 enzymes involved.

-

Incubation: Oxybutynin is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Inhibition: To identify specific CYP enzymes, the incubation is performed in the presence of selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or using recombinant human CYP enzymes.[7][16]

-

Analysis: The formation of N-desethyloxybutynin is quantified over time using LC-MS/MS. Kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) are then calculated.[7]

Receptor Binding Assays

Method: Radioligand Displacement Assay

This technique is employed to determine the binding affinity (Ki) of N-desethyloxybutynin for muscarinic receptors.

-

Tissue Preparation: Membranes are prepared from tissues rich in muscarinic receptors, such as human detrusor muscle or parotid gland.

-

Assay: The tissue membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]-QNB) and varying concentrations of N-desethyloxybutynin.[14][22]

-

Detection: The amount of radioligand bound to the receptors is measured by liquid scintillation counting. The concentration of N-desethyloxybutynin that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Functional Assays

Method: Isolated Tissue Bath Studies

These experiments assess the functional antagonist activity of N-desethyloxybutynin on smooth muscle contraction.

-

Tissue Preparation: Strips of human detrusor muscle are mounted in organ baths containing a physiological salt solution.

-

Contraction Induction: Muscle contractions are induced by a muscarinic agonist (e.g., carbachol) or by electrical field stimulation.

-

Antagonism Measurement: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of N-desethyloxybutynin. A rightward shift in the concentration-response curve indicates competitive antagonism, and the pA2 value, a measure of antagonist potency, can be calculated.[14]

Clinical Significance and Future Directions

The recognition of N-desethyloxybutynin as a major contributor to the side-effect profile of oral oxybutynin has driven the development of alternative delivery systems. Transdermal patches and extended-release formulations, by mitigating the extensive first-pass metabolism, offer improved tolerability while maintaining therapeutic efficacy.[5][10][19] This highlights a successful strategy in drug development where understanding metabolite pharmacology and pharmacokinetics can lead to optimized therapeutic options.

Future research may focus on:

-

Further elucidating the stereoselective pharmacology and pharmacokinetics of N-desethyloxybutynin enantiomers.[8][23]

-

Investigating the potential for N-desethyloxybutynin to interact with other transporters or receptors, which could influence its clinical effects.

-

Developing novel oxybutynin formulations or analogues that further minimize the formation of N-desethyloxybutynin while preserving the desired therapeutic activity on the detrusor muscle.

Conclusion

N-desethyloxybutynin hydrochloride is a pharmacologically active and clinically significant metabolite of oxybutynin. Its formation via extensive first-pass metabolism is a critical determinant of the therapeutic and adverse effect profile of orally administered oxybutynin. A thorough understanding of its pharmacology, receptor binding kinetics, and pharmacokinetic properties is essential for the rational design and development of improved therapies for overactive bladder. The shift towards formulations that reduce the systemic exposure to N-desethyloxybutynin exemplifies the importance of metabolite profiling in modern drug development, ultimately leading to therapies with enhanced patient tolerability and compliance.

References

- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxybutynin - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. brazjurol.com.br [brazjurol.com.br]

- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selecting a Medical Therapy for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of oxybutynin is unaffected by gender and contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ics.org [ics.org]

- 19. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Desethyloxybutynin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyloxybutynin hydrochloride is the principal active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder. This document provides a comprehensive in vitro characterization of N-Desethyloxybutynin, summarizing its pharmacological profile at muscarinic acetylcholine (B1216132) receptors (mAChRs). Detailed experimental protocols for key in vitro assays are provided to facilitate study replication and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of its mechanism of action and characterization process.

Introduction

Oxybutynin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system (CYP3A4), to form N-desethyloxybutynin.[1][2] This metabolite is not only present in significant concentrations in the plasma but also possesses pharmacological activity comparable to the parent compound.[1][3] In fact, N-desethyloxybutynin is thought to contribute significantly to both the therapeutic efficacy and the adverse anticholinergic effects, such as dry mouth, associated with oral oxybutynin administration.[4][5] A thorough in vitro characterization is therefore essential for a complete understanding of oxybutynin's clinical profile and for the development of new formulations with improved therapeutic indices.

Pharmacological Profile: Muscarinic Receptor Binding Affinity

N-Desethyloxybutynin hydrochloride is a competitive antagonist of muscarinic acetylcholine receptors. Its binding affinity has been determined across the five human muscarinic receptor subtypes (M1-M5) using radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi (Mean ± SEM) |

| (R)-N-Desethyloxybutynin | M1 | 8.9 ± 0.1 |

| M2 | 8.1 ± 0.1 | |

| M3 | 9.0 ± 0.1 | |

| M4 | 8.7 ± 0.1 | |

| M5 | 8.1 ± 0.1 | |

| (S)-N-Desethyloxybutynin | M1 | 7.9 ± 0.1 |

| M2 | 7.4 ± 0.1 | |

| M3 | 8.0 ± 0.1 | |

| M4 | 7.8 ± 0.1 | |

| M5 | 7.5 ± 0.1 | |

| N-Desethyloxybutynin | Human Bladder | 8.2 |

| Human Parotid Gland | 8.7 |

Data for M1-M5 receptors are from studies on human cloned muscarinic receptors.[6] Data for human bladder and parotid gland are from studies on isolated human tissues.[7]

The data indicate that N-desethyloxybutynin, particularly the (R)-enantiomer, exhibits high affinity for M1 and M3 receptor subtypes, which are predominant in the salivary glands and bladder detrusor muscle, respectively.[1][6] The metabolite is more potent than the parent compound, oxybutynin, in binding assays.[6]

Functional Activity: In Vitro Antagonism of Smooth Muscle Contraction

The functional antagonist potency of N-desethyloxybutynin has been assessed in isolated human detrusor smooth muscle strips. This assay measures the ability of the compound to inhibit contractions induced by a muscarinic agonist, such as carbachol (B1668302). The potency is often expressed as the pA2 value, which is a measure of the antagonist's affinity for its receptor in a functional system.

| Compound | Tissue | pA2 Value |

| N-Desethyloxybutynin | Human Detrusor Muscle | 8.5 |

| Oxybutynin | Human Detrusor Muscle | 8.5 |

Data from in vitro isometric tension recordings on human detrusor smooth muscle strips.[3]

These findings demonstrate that N-desethyloxybutynin has a similar antimuscarinic effect to oxybutynin in the human detrusor muscle, indicating its significant contribution to the therapeutic effect of the parent drug.[3]

Signaling Pathway

N-Desethyloxybutynin exerts its effects by blocking the canonical signaling pathways of muscarinic acetylcholine receptors. The M3 receptor, a primary target in the bladder, is coupled to Gq/11 proteins. Its blockade by N-desethyloxybutynin prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and prevents smooth muscle contraction.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of N-Desethyloxybutynin hydrochloride for human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing cloned human M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

N-Desethyloxybutynin hydrochloride solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membrane preparation, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of N-Desethyloxybutynin hydrochloride. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the N-Desethyloxybutynin concentration. Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Isolated Detrusor Muscle Contractility

This protocol describes a method to determine the functional antagonist potency (pA2) of N-Desethyloxybutynin hydrochloride on isolated smooth muscle.

Materials:

-

Human or animal (e.g., guinea pig, rat) bladder tissue.

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Carbachol or another stable muscarinic agonist.

-

N-Desethyloxybutynin hydrochloride solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the bladder and prepare longitudinal strips of detrusor muscle.

-

Mounting: Mount the muscle strips in the organ baths containing aerated Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 gram).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

Control Response: Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate with a known concentration of N-Desethyloxybutynin hydrochloride for a predetermined time (e.g., 30-60 minutes).

-

Test Response: In the presence of the antagonist, obtain a second cumulative concentration-response curve for carbachol.

-

Schild Analysis: Repeat steps 5 and 6 with increasing concentrations of N-Desethyloxybutynin. Plot the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

Conclusion

The in vitro characterization of N-Desethyloxybutynin hydrochloride demonstrates that it is a potent muscarinic antagonist with a pharmacological profile that closely resembles, and in some aspects is more potent than, its parent compound, oxybutynin. Its high affinity for M1 and M3 muscarinic receptors and its potent functional antagonism of detrusor muscle contraction underscore its significant contribution to the clinical effects of oxybutynin. The detailed protocols provided herein offer a foundation for further research into the pharmacology of this active metabolite and for the development of novel therapies for overactive bladder with improved side-effect profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. auajournals.org [auajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Desethyloxybutynin Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyloxybutynin hydrochloride is the primary active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder. This document provides a detailed technical guide on N-Desethyloxybutynin hydrochloride, covering its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

N-Desethyloxybutynin hydrochloride is a chiral molecule and exists as (R) and (S) enantiomers. The racemic mixture and its individual enantiomers are commercially available.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈ClNO₃ | [1][2][3] |

| Molecular Weight | 365.89 g/mol | [1][2][3] |

| CAS Number (Racemate) | 81039-77-2 | [2] |

| CAS Number ((R)-enantiomer HCl) | 181647-12-1 | [2][4] |

| CAS Number ((S)-enantiomer HCl) | 181647-14-3 | [3][5] |

| Alternate Names | (αR)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride ((R)-enantiomer) | [1] |

| (αS)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride ((S)-enantiomer) | [5] |

Synthesis

N-Desethyloxybutynin is primarily formed in vivo through the metabolic N-dealkylation of oxybutynin, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall.[6][7] The chemical synthesis can be approached by modifying established procedures for oxybutynin synthesis or through the direct dealkylation of oxybutynin.

A plausible synthetic workflow is outlined below:

Mechanism of Action and Signaling Pathway

N-Desethyloxybutynin hydrochloride, similar to its parent compound, acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[8] It exhibits a high affinity for M1 and M3 receptor subtypes. The clinical effects in treating overactive bladder are primarily mediated through the blockade of M3 receptors on the detrusor muscle of the bladder.

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, activates a downstream signaling cascade. N-Desethyloxybutynin hydrochloride inhibits this pathway.[9][10]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of N-Desethyloxybutynin hydrochloride to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of N-Desethyloxybutynin hydrochloride for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, etc.).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

N-Desethyloxybutynin hydrochloride.

-

Non-specific binding control (e.g., Atropine).

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of N-Desethyloxybutynin hydrochloride and a fixed concentration of the radioligand in binding buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of N-Desethyloxybutynin hydrochloride. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the N-Desethyloxybutynin hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.[11][12]

Conclusion

N-Desethyloxybutynin hydrochloride is a pharmacologically active metabolite that plays a significant role in the therapeutic effects and side-effect profile of its parent drug, oxybutynin. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, leading to the relaxation of bladder smooth muscle. A thorough understanding of its chemical properties, synthesis, and pharmacology is crucial for researchers and professionals in the field of drug development and urology.

References

- 1. N-Desethyloxybutynin, (S)- | C20H27NO3 | CID 9945371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]

- 3. (S)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]

- 4. (R)-N-Desethyl Oxybutynin Hydrochloride | C20H28ClNO3 | CID 46781130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

N-Desethyloxybutynin Hydrochloride: A Technical Overview of its Muscarinic Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyloxybutynin (DEO) is the principal and pharmacologically active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder. This technical guide provides an in-depth analysis of the binding affinity of N-Desethyloxybutynin hydrochloride for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document synthesizes available data on its receptor binding profile, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.

Introduction

Oxybutynin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of N-Desethyloxybutynin (DEO).[1] DEO is not an inactive metabolite; it exhibits significant antimuscarinic activity and is considered to contribute to both the therapeutic effects and the side-effect profile of the parent drug.[1] Understanding the interaction of DEO with individual muscarinic receptor subtypes is therefore crucial for a comprehensive understanding of oxybutynin's pharmacology and for the development of future therapies with improved selectivity and tolerability.

Muscarinic Receptor Binding Affinity

N-Desethyloxybutynin hydrochloride acts as a non-selective muscarinic receptor antagonist.[2][3][4] In vitro studies utilizing human cloned muscarinic receptors have demonstrated that DEO, along with its parent compound oxybutynin, exhibits a distinct binding profile across the five receptor subtypes.

Comparative Binding Affinity

Competitive radioligand binding assays show that N-Desethyloxybutynin potently displaces the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) from the M1, M3, and M4 receptor subtypes.[2][3][4] Its potency is comparatively lower at the M2 and M5 receptor subtypes.[2][3][4] Notably, N-Desethyloxybutynin is reported to be a more potent antagonist than oxybutynin in these binding assays.[2][3][4] The R-enantiomer of N-Desethyloxybutynin generally displays higher potency than the S-enantiomer.[2]

Quantitative Binding Data

| Receptor Subtype | N-Desethyloxybutynin Binding Affinity | Reference Tissue/System | Quantitative Data (pKi/pA2) |

| M1 | High | Human Cloned Receptors | Data not available |

| M2 | Low | Human Cloned Receptors | Data not available |

| M3 | High | Human Cloned Receptors | Data not available |

| M4 | High | Human Cloned Receptors | Data not available |

| M5 | Low | Human Cloned Receptors | Data not available |

| Mixed (Detrusor) | High | Human Detrusor Muscle | pKi = 8.2 |

| Mixed (Parotid) | High | Human Parotid Gland | pKi = 8.7 |

| Functional (Detrusor) | High | Human Detrusor Muscle | pA2 = 7.6 |

pKi values represent the negative logarithm of the inhibitory constant (Ki), and pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The higher binding affinity of N-Desethyloxybutynin in the parotid gland compared to the detrusor muscle is thought to be a contributing factor to the prominent side effect of dry mouth observed with oral oxybutynin therapy.[1]

Experimental Protocols

The characterization of the binding affinity of N-Desethyloxybutynin to muscarinic receptors is primarily achieved through in vitro radioligand binding assays.

Radioligand Binding Assay

This protocol provides a representative methodology for determining the binding affinity of N-Desethyloxybutynin hydrochloride to human muscarinic receptors expressed in a recombinant cell line.

Objective: To determine the inhibitory constant (Ki) of N-Desethyloxybutynin hydrochloride for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: N-Desethyloxybutynin hydrochloride.

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

-

Binding buffer.

-

A range of concentrations of N-Desethyloxybutynin hydrochloride.

-

A fixed concentration of [³H]-NMS (typically near its Kd value).

-

Cell membrane preparation.

-

For the determination of non-specific binding, atropine (1 µM) is substituted for the test compound.

-

-

Incubation: The plates are incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of N-Desethyloxybutynin hydrochloride that inhibits 50% of the specific [³H]-NMS binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Radioligand Binding Assay Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gq Signaling Pathway

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptor subtypes couple to inhibitory G-proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.

Gi Signaling Pathway

Conclusion

N-Desethyloxybutynin hydrochloride is a potent, non-selective muscarinic antagonist with a higher affinity for M1, M3, and M4 receptors compared to M2 and M5 subtypes. Its pharmacological activity is a significant contributor to the clinical profile of its parent drug, oxybutynin. A thorough understanding of its binding characteristics and the downstream signaling pathways is essential for the rational design of novel muscarinic receptor modulators with improved therapeutic indices for the treatment of overactive bladder and other conditions involving cholinergic dysfunction. Further research to fully quantitate the binding affinities of N-Desethyloxybutynin and its enantiomers at all five human muscarinic receptor subtypes would be of significant value to the field.

References

Methodological & Application

Application Notes and Protocols for the Analytical Separation of N-Desethyloxybutynin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyloxybutynin is the primary active metabolite of oxybutynin (B1027), a medication used to treat overactive bladder. Like its parent compound, N-Desethyloxybutynin is chiral and its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the accurate separation and quantification of individual enantiomers are critical in pharmacokinetic studies, drug metabolism research, and for the development of enantiomerically pure formulations. These application notes provide detailed methodologies for the chiral separation of N-Desethyloxybutynin enantiomers using High-Performance Liquid Chromatography (HPLC).

Analytical Techniques Overview

The primary analytical technique for the enantioselective analysis of N-Desethyloxybutynin is chiral High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for sensitive detection in biological matrices. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven effective in resolving the enantiomers of N-Desethyloxybutynin and its parent drug, oxybutynin.[1][2][3]

The general workflow for the analysis of N-Desethyloxybutynin enantiomers from biological samples involves sample preparation to extract the analytes, followed by chiral HPLC for separation, and subsequent detection and quantification.

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS for Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of oxybutynin and N-Desethyloxybutynin enantiomers in human plasma.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma, add the internal standard.

-

Add 50 µL of 0.1 M NaOH.

-

Add 2.5 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chiral HPLC Conditions

-

Mobile Phase: A mixture of Solvent A and Solvent B (20:80, v/v)[4][5]

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be optimized for N-Desethyloxybutynin and its internal standard.

-

Source Parameters (Typical):

-

Curtain Gas: 20 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

Protocol 2: Chiral HPLC-UV for Drug Substance

This protocol is a general method suitable for the analysis of N-Desethyloxybutynin enantiomers in a non-biological matrix, adapted from methodologies for oxybutynin.[3]

1. Sample Preparation

-

Dissolve the N-Desethyloxybutynin sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Conditions

-

Column: Chiralpak AD (250mm x 4.6mm) or a similar amylose-based CSP.[3]

-

Mobile Phase: n-Hexane:2-Propanol:Diethylamine (DEA) (80:20:0.1, v/v/v)[3]

-

Flow Rate: 0.5 mL/min[3]

-

Column Temperature: 25°C[3]

-

Detection: UV at 225 nm[3]

-

Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize the quantitative performance data from the cited analytical methods.

Table 1: HPLC Method Parameters for N-Desethyloxybutynin Enantiomer Separation

| Parameter | Method 1 (Plasma) | Method 2 (Drug Substance) |

| Column | Phenomenex Lux Amylose-2 (150x4.6mm, 3µm)[4][5] | Chiralpak AD (250x4.6mm)[3] |

| Mobile Phase | Acetonitrile/Ammonium Bicarbonate & IPA/Methanol[4][5] | n-Hexane/2-Propanol/DEA (80:20:0.1)[3] |

| Flow Rate | 0.8 mL/min | 0.5 mL/min[3] |

| Detection | MS/MS[4] | UV at 225 nm[3] |

Table 2: Validation and Performance Data for N-Desethyloxybutynin Enantiomers in Human Plasma[4]

| Parameter | Value |

| Linear Range | 0.25 to 100 ng/mL[4] |

| Extraction Recovery | 96.0 to 105.1%[4] |

| Matrix Factor (IS-normalized) | 0.96 to 1.07[4] |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 9.2% |

| Intra-day Accuracy (%Bias) | -7.4% to 8.9% |

| Inter-day Accuracy (%Bias) | -6.5% to 7.8% |

Concluding Remarks

The protocols described provide robust and reliable methods for the separation and quantification of N-Desethyloxybutynin enantiomers. The choice of a polysaccharide-based chiral stationary phase is central to achieving successful enantioseparation. For analysis in biological matrices, coupling liquid chromatography with tandem mass spectrometry is essential for achieving the required sensitivity and selectivity, and a robust sample preparation technique like liquid-liquid extraction is necessary to minimize matrix effects. These methods are suitable for a range of applications, from routine quality control to in-depth pharmacokinetic and metabolism studies in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Stability Testing of N-Desethyloxybutynin Hydrochloride in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyloxybutynin is the primary active metabolite of Oxybutynin, an anticholinergic agent used to treat overactive bladder.[1] As a pharmacologically active substance, understanding its stability profile is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the parent drug product. This document provides a comprehensive protocol for conducting stability testing of N-Desethyloxybutynin hydrochloride in solution, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

The protocol outlines procedures for forced degradation studies under various stress conditions to identify potential degradation products and elucidate degradation pathways. It also details a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the quantification of N-Desethyloxybutynin hydrochloride and its degradation products.

Physicochemical Properties of N-Desethyloxybutynin Hydrochloride

| Property | Value | Reference |

| Chemical Name | 4-(ethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride | [4] |

| Molecular Formula | C₂₀H₂₈ClNO₃ | [5] |

| Molecular Weight | 365.89 g/mol | [5] |

| Chemical Structure |  | [6] |

Experimental Protocols

Materials and Reagents

-

N-Desethyloxybutynin hydrochloride reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Purified water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Phosphoric acid, analytical grade

-

Potassium phosphate (B84403) monobasic, analytical grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Water bath or oven

Preparation of Solutions

3.3.1. Stock Solution Preparation